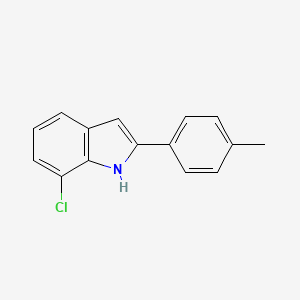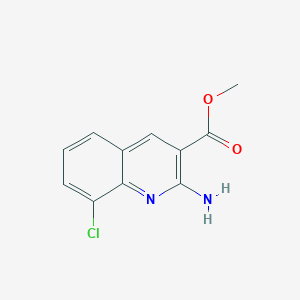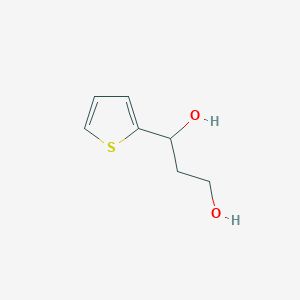
7-Chloro-2-(p-tolyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(p-tolyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(p-tolyl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with p-toluidine in the presence of a catalyst to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield this compound. The reaction conditions typically involve heating the mixture at elevated temperatures and using solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(p-tolyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can result in the formation of new functionalized indole compounds.
Applications De Recherche Scientifique
7-Chloro-2-(p-tolyl)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a starting material for the preparation of various indole derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(p-tolyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the MAP kinase pathway, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-2-phenyl-1H-indole: Similar in structure but with a phenyl group instead of a p-tolyl group.
7-Chloro-2-(2,5-dichlorophenyl)-1H-indole: Contains additional chlorine atoms on the phenyl ring.
7-Chloro-2-methyl-1H-indole: Has a methyl group instead of a p-tolyl group.
Uniqueness
7-Chloro-2-(p-tolyl)-1H-indole is unique due to the presence of both a chlorine atom and a p-tolyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12ClN |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
7-chloro-2-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H12ClN/c1-10-5-7-11(8-6-10)14-9-12-3-2-4-13(16)15(12)17-14/h2-9,17H,1H3 |
Clé InChI |
NZZGECXZRXUGQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)




![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
